2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-ethylphenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-ethylphenyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to an aniline derivative, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-ethylphenyl)acetamide typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-propan-2-ylaniline, is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-propan-2-yl-N-(benzenesulfonyl)aniline.
Acetamide Formation: The intermediate is then reacted with 2-ethylphenylacetyl chloride in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the development of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide
- 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(3-methoxyphenyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-ethylphenyl)acetamide is unique due to its specific structural features, such as the presence of the 2-ethylphenyl group, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-4-20-10-8-9-13-24(20)26-25(28)18-27(22-16-14-21(15-17-22)19(2)3)31(29,30)23-11-6-5-7-12-23/h5-17,19H,4,18H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBNKSWVFHXRJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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